molecular formula C15H17NO5 B14902700 (2R,5R)-1-Benzyl 2-methyl 5-methyl-3-oxopyrrolidine-1,2-dicarboxylate

(2R,5R)-1-Benzyl 2-methyl 5-methyl-3-oxopyrrolidine-1,2-dicarboxylate

Cat. No.: B14902700
M. Wt: 291.30 g/mol
InChI Key: GTEPTFAYJVSDCI-ZWNOBZJWSA-N
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Description

1-Benzyl 2-methyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 2-methyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl and methyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 2-methyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Benzyl 2-methyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl 2-methyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl 2-methyl (2R,5R)-5-(2-methylpropyl)piperazine
  • 1-Benzyl 2-methyl (2R,5R)-5-(propan-2-yl)piperazine

Uniqueness

1-Benzyl 2-methyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrrolidine ring and specific substituents make it different from other similar compounds, leading to unique reactivity and applications.

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

1-O-benzyl 2-O-methyl (2R,5R)-5-methyl-3-oxopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C15H17NO5/c1-10-8-12(17)13(14(18)20-2)16(10)15(19)21-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3/t10-,13-/m1/s1

InChI Key

GTEPTFAYJVSDCI-ZWNOBZJWSA-N

Isomeric SMILES

C[C@@H]1CC(=O)[C@@H](N1C(=O)OCC2=CC=CC=C2)C(=O)OC

Canonical SMILES

CC1CC(=O)C(N1C(=O)OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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